molecular formula C16H19ClN2O4 B6348802 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-39-2

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348802
CAS No.: 1326808-39-2
M. Wt: 338.78 g/mol
InChI Key: QCGCOZQDSJUMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid ( 1326808-39-2 ) is a high-purity spirocyclic chemical compound offered for research purposes. This molecule features a complex diazaspiro[4.5]decane core structure and has a molecular formula of C16H19ClN2O4 and a molecular weight of 338.79 g/mol . It is supplied with a typical purity of 95% or higher . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can order this product using the catalog number F525621 . Please refer to the Safety Data Sheet (SDS) for proper handling information, as this compound may be harmful if swallowed and cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-18-7-5-16(6-8-18)19(13(10-23-16)15(21)22)14(20)11-3-2-4-12(17)9-11/h2-4,9,13H,5-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGCOZQDSJUMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Approaches

The spirocyclic framework is typically assembled via intramolecular cyclization. A common precursor is an appropriately substituted piperidine or morpholine derivative. For example:

  • Morpholine-4-carboxylic acid derivatives are reacted with methylamine derivatives under basic conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane skeleton.

  • Mitsunobu reactions facilitate the formation of the spiro ether linkage using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

Table 1: Representative Ring-Closing Reactions

Starting MaterialReagents/ConditionsYield (%)Reference
4-(Chloromethyl)morpholineK₂CO₃, DMF, 80°C, 12 h62
8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-3-eneH₂O, HCl, reflux, 6 h78

Stepwise Assembly of the Diazaspiro System

An alternative approach involves constructing the diazaspiro system through sequential alkylation and cyclization steps:

  • Methylation of a secondary amine (e.g., morpholine) using methyl iodide in the presence of a base like sodium hydride.

  • Spirocyclization via nucleophilic attack of the oxygen atom on a carbonyl-activated carbon, facilitated by Lewis acids such as BF₃·OEt₂.

Coupling AgentBaseSolventTemperature (°C)Yield (%)
HATUDIPEADCM2585
EDCl/HOBtTEATHF0–2572

Carboxylic Acid Deprotection and Final Purification

The tert-butyl protecting group is removed under acidic conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane at 0°C for 2–4 hours.

  • Neutralization with aqueous NaHCO₃ followed by extraction and solvent evaporation.

Purification is achieved via recrystallization from ethanol/water or chromatography on silica gel (eluent: 5–10% MeOH in DCM).

Analytical Characterization

Critical data for validating the compound’s identity include:

  • ¹H NMR (DMSO-d₆): δ 7.45–7.55 (m, 4H, Ar-H), 4.20 (s, 1H, spiro-H), 3.70–3.90 (m, 4H, OCH₂ and NCH₂), 2.30 (s, 3H, NCH₃).

  • HRMS : m/z calculated for C₁₆H₁₉ClN₂O₄ [M+H]⁺: 339.1112; found: 339.1108.

Scale-Up Considerations and Industrial Relevance

While laboratory-scale syntheses achieve moderate yields (60–85%), industrial production requires:

  • Continuous flow chemistry to enhance reaction control and reduce purification steps.

  • Green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.

Applications in Pharmaceutical Development

Though direct applications of this compound are undisclosed, related spirocyclic derivatives exhibit:

  • CNS activity : Modulation of serotonin and dopamine receptors for treating neuropsychiatric disorders.

  • Antimicrobial properties : Inhibition of bacterial efflux pumps in multidrug-resistant pathogens .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

The compound 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic diazatricyclic ketones class, characterized by its unique structural features, which include a central ring system with nitrogen and oxygen atoms. This compound has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology.

Basic Information

  • Molecular Formula : C18H23ClN2O4
  • CAS Number : 1326809-11-3
  • Predicted Boiling Point : 553.9 ± 50.0 °C
  • Density : 1.41 ± 0.1 g/cm³
  • pKa : 3.11 ± 0.20

Structural Features

The compound consists of:

  • A chlorobenzoyl group attached at the 4th position.
  • A methyl group at the 8th position.
  • A carboxylic acid group at the 3rd position.

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic applications. The unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Anticancer Research : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation, highlighting the need for further investigation into this compound's efficacy against various cancer types.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its functional groups facilitate various chemical reactions, making it useful in synthetic organic chemistry.

Material Science

Due to its unique structural properties, it can be utilized in developing new materials or coatings with specific chemical resistance or physical properties.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues include:

  • Benzoyl substituents : Position (ortho, meta, para) and halogen type (Cl, F, Br).
  • Alkyl groups on the diazaspiro nitrogen : Methyl, ethyl, propyl, or benzyl.
  • Additional modifications : Fluorination, nitro groups, or aromatic extensions.
Table 1: Substituent and Molecular Property Comparison
Compound Name (Substituents) Benzoyl Group Alkyl Group (Position 8) Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Source (Evidence)
Target Compound (3-Cl, 8-Me) 3-chlorobenzoyl Methyl Not explicitly provided* ~350 (estimated) N/A N/A N/A
4-(2-Chlorobenzoyl)-8-ethyl 2-chlorobenzoyl Ethyl C₁₇H₂₁ClN₂O₄ 352.81 N/A 1326813-87-9
4-(4-Chlorobenzoyl)-8-propyl 4-chlorobenzoyl Propyl C₁₈H₂₃ClN₂O₄ 366.84 95.0 1326809-93-1
4-(2,4-Difluorobenzoyl)-8-methyl 2,4-difluorobenzoyl Methyl C₁₆H₁₈F₂N₂O₄ 340.32 ≥95.0 1326814-92-9
4-(2,5-Difluorobenzoyl)-8-methyl 2,5-difluorobenzoyl Methyl C₁₆H₁₈F₂N₂O₄ 340.32 N/A 1332765-65-7
Inhibitor E (from ) 5-chloro-3'-methylsulfonylbiphenyl Methyl (spiro core) C₂₇H₂₅ClF₃N₄O₅S 636.02 N/A N/A

*Estimated molecular weight based on analogues.

Impact of Substituents on Properties

A. Halogen Position and Electronic Effects
  • Chlorine’s electron-withdrawing nature may reduce electron density on the benzoyl ring, influencing π-π stacking or hydrogen bonding .
  • Fluorinated Analogues (e.g., 2,4-difluoro) : Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine. This is critical in drug design for optimizing pharmacokinetics .
B. Alkyl Chain Length (Methyl vs. Ethyl/Propyl)
  • Methyl (Target Compound) : Compact size minimizes steric hindrance, favoring interactions with shallow binding sites.
  • For example, the 8-propyl analogue in has a molecular weight of 366.84 g/mol, which may reduce aqueous solubility compared to the methyl variant .

Biological Activity

4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C16H19ClN2O4 and a molecular weight of 338.79 g/mol, the compound features a diazaspiro framework that may contribute to its interaction with various biological targets.

Structural Characteristics

The compound possesses a chlorobenzoyl group , which enhances its lipophilicity, potentially influencing its pharmacokinetics and biological interactions. The spirocyclic structure allows for diverse modifications, leading to variations in biological activity among related compounds.

Property Value
Molecular FormulaC16H19ClN2O4
Molecular Weight338.79 g/mol
Structure TypeSpirocyclic

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Antihypertensive Effects : Related compounds have demonstrated activity as alpha-adrenoceptor antagonists, suggesting potential applications in hypertension management.
  • Cognitive Enhancement : Certain analogs have been evaluated for their ability to reverse memory impairment in animal models.

Antimicrobial Activity

Studies have reported that derivatives of diazaspiro compounds exhibit antimicrobial activity. For instance, the compound's structural similarity to known antibiotics suggests potential efficacy against specific bacterial infections.

Antihypertensive Activity

A study involving spontaneous hypertensive rats indicated that compounds sharing the diazaspiro structure could lower blood pressure effectively. The mechanism appears to involve selective antagonism of alpha-adrenergic receptors.

Cognitive Enhancement

In experiments designed to assess cognitive function, certain derivatives were found to reverse scopolamine-induced memory deficits in mice. This suggests that the compound may influence cholinergic pathways, which are crucial for memory and learning processes.

The biological activity of this compound is likely mediated through:

  • Receptor Binding : The chlorobenzoyl group may facilitate binding to specific receptors (e.g., muscarinic receptors), enhancing its pharmacological profile.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown or synthesis, leading to increased levels of neurotransmitters associated with cognitive function.

Structure-Activity Relationship (SAR)

The exploration of SAR has revealed that modifications at various positions on the spirocyclic scaffold can significantly alter biological activity:

Compound Name Molecular Formula Key Features
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidC16H19ClN2O4Different chlorobenzoyl position
4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidC16H19O3N2Contains a methoxy group
8-Phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acidC14H18N2O2SFeatures sulfur instead of oxygen

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how are intermediates validated?

Methodological Answer:
Synthesis typically involves multi-step protocols. For example, the spirocyclic core may be constructed via cyclocondensation of amino alcohols with ketones, followed by benzoylation using 3-chlorobenzoyl chloride under anhydrous conditions. Intermediate validation requires HPLC purity checks (e.g., Chromolith® columns for high resolution) and NMR spectroscopy to confirm regioselectivity. Key steps like carboxylation at position 3 may require optimization of pH and temperature to avoid side reactions .

Basic: How is the compound’s purity and structural integrity characterized in pharmacological studies?

Methodological Answer:
Purity is assessed using reverse-phase HPLC (e.g., Purospher® STAR Columns) with UV detection at 254 nm. Structural confirmation employs high-resolution mass spectrometry (HRMS) for molecular ion verification and X-ray crystallography to resolve stereochemistry, particularly for the spirocyclic system. Impurity profiling via LC-MS identifies byproducts like dechlorinated analogs or hydrolyzed esters .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Common assays include:

  • Enzyme inhibition studies : Dose-response curves (IC₅₀ determination) using fluorogenic substrates for target enzymes (e.g., kinases or proteases).
  • Cell permeability assays : Caco-2 cell monolayers to predict oral bioavailability, with LC-MS quantification of apical/basolateral concentrations.
  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) to assess affinity for GPCRs or ion channels .

Advanced: How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:
SAR studies require systematic modification of substituents (e.g., varying benzoyl substituents or methyl groups) followed by parallel synthesis and high-throughput screening . Computational tools like molecular docking (e.g., AutoDock Vina) predict binding poses, while free-energy perturbation (FEP) simulations quantify substituent effects on binding affinity. Conflicting SAR data (e.g., unexpected activity cliffs) should be resolved via crystallographic analysis of ligand-receptor complexes .

Advanced: What advanced analytical techniques resolve contradictions in reported biological data?

Methodological Answer:
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., buffer pH, co-solvents). To address this:

  • Perform assay standardization using reference inhibitors (e.g., staurosporine for kinases).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently.
  • Apply meta-analysis of published datasets to identify confounding variables (e.g., cell line variability) .

Advanced: How can computational modeling predict metabolic stability and toxicity?

Methodological Answer:
In silico ADMET prediction tools (e.g., Schrödinger’s QikProp) model hepatic clearance and CYP450 inhibition. Molecular dynamics (MD) simulations assess metabolic susceptibility of the spirocyclic core to oxidation. For toxicity, proteomics (e.g., affinity pulldown assays) identify off-target interactions, while transcriptomic profiling (RNA-seq) screens for stress-response pathway activation .

Advanced: What strategies optimize its solubility and formulation for in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., sodium, meglumine) via pH-solubility profiles.
  • Nanoformulation : Use lipid-based nanoparticles (LNPs) or cyclodextrin complexes to enhance aqueous solubility.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC to identify hydrolytic or photolytic degradation pathways .

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:
Divergence often stems from poor pharmacokinetics or tissue penetration. Solutions include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time curves with target engagement data.
  • Microdialysis : Measure free drug concentrations in target tissues (e.g., brain for CNS targets).
  • Transgenic models : Use CRISPR-edited animals to isolate specific metabolic or transporter-related clearance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.